molecular formula C10H9ClN4O B12100681 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B12100681
M. Wt: 236.66 g/mol
InChI Key: YBBQEACZCKUVIE-UHFFFAOYSA-N
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Description

5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-cyanopyrazole with isopropylamine in the presence of a base, followed by hydrolysis to introduce the hydroxyl group at the 7-position. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-7-oxo-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

    Reduction: Formation of 5-chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. In the context of its anticancer properties, it acts as a CDK inhibitor. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds with key amino acid residues in the active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK inhibitory activity.

Uniqueness

5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, isopropyl group, and nitrile group contributes to its versatility in chemical reactions and its potential as a therapeutic agent.

Properties

IUPAC Name

5-chloro-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-5(2)7-8(11)14-9-6(3-12)4-13-15(9)10(7)16/h4-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBQEACZCKUVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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